molecular formula C8H10BrNO B3049988 3-Bromo-4-(3-hydroxypropyl)pyridine CAS No. 229184-01-4

3-Bromo-4-(3-hydroxypropyl)pyridine

Cat. No.: B3049988
CAS No.: 229184-01-4
M. Wt: 216.07 g/mol
InChI Key: UFMZEYFJEDBAGO-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-hydroxypropyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are six-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the third position and a hydroxypropyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3-hydroxypropyl)pyridine can be achieved through several methods. One common method involves the bromination of 4-(3-hydroxypropyl)pyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective bromination at the desired position.

Another method involves the use of hydrobromic acid and hydrogen peroxide to brominate pyridine derivatives. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3-hydroxypropyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation of the hydroxypropyl group can produce a carboxylic acid derivative.

Scientific Research Applications

3-Bromo-4-(3-hydroxypropyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-hydroxypropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxypropyl group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(2-hydroxyethyl)pyridine: Similar structure but with a shorter hydroxyalkyl chain.

    4-(3-Hydroxypropyl)pyridine: Lacks the bromine atom, affecting its reactivity and applications.

    3-Bromo-4-methylpyridine: Contains a methyl group instead of a hydroxypropyl group, leading to different chemical properties.

Uniqueness

3-Bromo-4-(3-hydroxypropyl)pyridine is unique due to the combination of the bromine atom and the hydroxypropyl group. This combination imparts specific reactivity and properties that are valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

3-(3-bromopyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-8-6-10-4-3-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZEYFJEDBAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472864
Record name 3-Bromo-4-(3-hydroxypropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229184-01-4
Record name 3-Bromo-4-pyridinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229184-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(3-hydroxypropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylamine (7.1 g, 70 mmol) is dissolved in THF (100 ml), and thereto is added a solution of n-butyl lithium in hexane (35.7 ml, 60 mmol) at −70° C., and the mixture is stirred for 15 minutes. Then, to the mixture is added a solution of 3-bromo-4-methylpyridine (8.6 g, 50 mmol) in THF (30 ml). Ten minutes thereafter, to the mixture is added ethylene oxide (2.6 g, 60 mmol), and the mixture is warmed to 0° C. over a period of time for one hour. The reaction is quenched with a saturated brine (50 ml), and the mixture is extracted with ethyl acetate (150 ml×2). The organic layer is washed with a saturated brine (100 ml×2), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (8.5 g) as a pale yellow oil.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.7 mL
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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